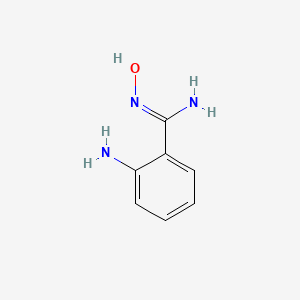

2-Amino benzamidoxime

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZHYRNQLHEHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936828 | |

| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16348-49-5 | |

| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride

Disclaimer: A direct, experimentally validated protocol for the synthesis of 2-amino benzamidoxime (B57231) from isatoic anhydride (B1165640) could not be located in a review of the available scientific literature. The reaction of isatoic anhydride with hydroxylamine (B1172632) is not a commonly documented transformation for this specific outcome.

This guide provides an in-depth summary of a closely related, well-established, and versatile reaction: the synthesis of 2-aminobenzamides from isatoic anhydride and various primary amines. This process is a cornerstone in medicinal chemistry for creating scaffolds for drug development.

Introduction

Isatoic anhydride is a versatile and readily available reagent used extensively in the synthesis of substituted anthranilic acid derivatives and various heterocyclic compounds.[1] One of its most valuable applications is the reaction with primary and secondary amines to produce 2-aminobenzamides.[1] This reaction is generally high-yielding and proceeds via a nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[1][2] The resulting 2-aminobenzamide (B116534) scaffold is a key building block in the synthesis of numerous biologically active molecules, including quinazolinones and benzodiazepines, making this a reaction of high interest to medicinal chemists and drug development professionals.[3]

General Reaction Pathway

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride is a robust reaction that can be performed using either conventional heating or microwave-assisted methods. The general mechanism involves the nucleophilic acyl substitution by an amine on the isatoic anhydride ring, which opens the ring and is followed by the spontaneous loss of carbon dioxide (CO₂) to yield the final 2-aminobenzamide product.[2]

Experimental Protocols

Two primary methods for this synthesis are widely used: conventional heating under reflux and microwave-assisted synthesis. The microwave method often provides advantages in terms of significantly reduced reaction times.[2][4]

Protocol 1: Conventional Synthesis

This protocol describes the synthesis of N-substituted 2-aminobenzamides using traditional reflux heating.[2]

Materials:

-

Isatoic anhydride (1.0 equivalent)

-

Appropriate primary amine (e.g., p-toluidine) (1.0 equivalent)

-

Dimethylformamide (DMF) or Benzene (B151609)

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating source (heating mantle or oil bath)

-

Filtration apparatus

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (5–10 mmol, 1.0 equiv.) in 5–10 mL of DMF.[2]

-

Add a solution of the desired amine derivative (5–10 mmol, 1.0 equiv.) in 5–10 mL of DMF to the flask.[2]

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 6 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.[2]

-

Alternatively, pour the cooled reaction mixture into ice-cold water to induce precipitation.[1]

-

Collect the solid product by vacuum filtration and wash it with cold water.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield the pure 2-aminobenzamide derivative.[1][2]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, significantly shortening the synthesis time.[1][4]

Materials:

-

Isatoic anhydride (1.0 equivalent)

-

Appropriate primary amine (e.g., 4-fluoroaniline) (1.0 equivalent)

-

Dimethylformamide (DMF) (catalytic amount)

-

Microwave reactor with appropriate reaction vessels

-

Filtration apparatus

-

Ice-cold water

Procedure:

-

Place isatoic anhydride (5–10 mmol, 1.0 equiv.) and the amine derivative (5–10 mmol, 1.0 equiv.) into a microwave-safe reaction vessel.[4]

-

Add a few drops of DMF to the mixture.[4]

-

Seal the vessel and place it inside the microwave reactor.

-

Expose the mixture to microwave irradiation (e.g., 140 W) for a short duration (typically 5–10 minutes).[1][4]

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Add ice-cold water to the reaction mixture to precipitate the solid product.[4]

-

Collect the precipitate by vacuum filtration and wash with cold water.[4]

-

If necessary, the product can be purified by recrystallization.

Experimental Workflow Overview

The general workflow for synthesizing 2-aminobenzamides from isatoic anhydride is a straightforward process involving reaction setup, heating, product isolation, and purification.

Data Presentation

The reaction of isatoic anhydride with various amines has been reported under different conditions, yielding a wide range of 2-aminobenzamide derivatives. The following table summarizes representative examples.

| Entry | Amine | Method | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | 4-Fluoroaniline | Conventional | DMF | Heating | - | 72 | [1] |

| 2 | 4-Fluoroaniline | Microwave (140W) | DMF (drops) | - | 10 min | 65 | [1] |

| 3 | p-Toluidine | Conventional | Benzene | Heating | - | 97 | [1] |

| 4 | Isopropylamine | Conventional | Ethylene Dichloride | 55 | 3 h | 90.9 | [1] |

| 5 | 3-Amino-1-propanol | Conventional | DMF | 80-90 | 2-4 h | Good | [3] |

| 6 | 4-Chloroaniline | Conventional | DMF | Reflux | 6 h | 80 | [2][4] |

| 7 | 4-Chloroaniline | Microwave (140W) | DMF (drops) | - | 5 min | 70 | [2][4] |

Note: Yields can vary based on the specific substrate, reaction scale, and purification method.

Conclusion

The synthesis of 2-aminobenzamides from isatoic anhydride is a highly efficient and adaptable method for generating key intermediates in drug discovery and materials science. With options for both conventional and rapid microwave-assisted protocols, this reaction allows researchers to readily access a diverse library of compounds. The operational simplicity and generally high yields make it a fundamental transformation in modern organic synthesis.

References

2-Amino benzamidoxime chemical properties and characterization

An In-depth Technical Guide to 2-Aminobenzamidoxime: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzamidoxime (ABAO) is a synthetic intermediate with significant utility in pharmaceutical synthesis and bioconjugation strategies.[1][2][3] Its unique chemical properties, particularly its rapid and stable reaction with aldehydes in aqueous solutions, make it a valuable tool for developing fluorescent probes and diversifying genetically encoded libraries.[1][4][5] This document provides a comprehensive overview of the core chemical properties, characterization methods, and key experimental protocols related to 2-Aminobenzamidoxime.

Chemical Properties

2-Aminobenzamidoxime is a versatile molecule characterized by the presence of an aniline (B41778) moiety and an ortho-nucleophilic group, which dictates its reactivity.[6]

Physicochemical Data

The fundamental physicochemical properties of 2-Aminobenzamidoxime are summarized below.

| Property | Value | Source |

| CAS Number | 16348-49-5 | [2][4] |

| Molecular Formula | C₇H₉N₃O | [2][3][7] |

| Molecular Weight | 151.17 g/mol | [7] |

| Formal Name | 2-amino-N'-hydroxybenzenecarboximidamide | [2][7] |

| Purity | ≥97% | [2][3] |

| UV λmax | 208, 239, 312 nm | [2][3] |

| SMILES | N/C(C1=CC=CC=C1N)=N\O | [2][3] |

| InChI Key | CFZHYRNQLHEHJS-UHFFFAOYSA-N | [2][3] |

Solubility

The solubility of 2-Aminobenzamidoxime has been determined in various solvent systems, which is critical for its application in both in vitro and in vivo experiments.

| Solvent System | Solubility | Source |

| DMF | 5 mg/mL | [2][3] |

| DMSO | 5 mg/mL | [2][3] |

| Ethanol | 5 mg/mL | [2][3] |

| PBS (pH 7.2) | 2 mg/mL | [2][3] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (33.08 mM) | [4] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (33.08 mM) | [4] |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (33.08 mM) | [4] |

Core Reactivity: Reaction with Aldehydes

A key chemical feature of 2-Aminobenzamidoxime is its rapid reaction with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline-3-oxides.[1][4][5] This reaction is notable for its efficiency and has been identified as one of the fastest known bio-orthogonal reactions.[6]

The process involves two main steps:

-

Schiff Base Formation : This is the rate-determining step of the reaction.[1][4][6]

-

Intramolecular Cyclization : Following the formation of the Schiff base, a rapid intramolecular ring closure occurs to yield the stable dihydroquinazoline (B8668462) derivative.[1][4][5][6]

The reaction rate is pH-dependent, suggesting that a protonated benzamidoxime (B57231) acts as an internal general acid, facilitating the formation of the Schiff base.[1][4][5][6] Furthermore, the reaction can be accelerated by substituents on the aromatic ring that increase the basicity of the aromatic amine.[1][4][6] The product of this reaction, a dihydroquinazoline derivative, exhibits fluorescence, opening possibilities for the development of fluorogenic aldehyde-reactive probes.[6][8]

Caption: Reaction of 2-Aminobenzamidoxime with an aldehyde.

Characterization

The structural elucidation and confirmation of 2-Aminobenzamidoxime and its derivatives rely on standard spectroscopic techniques.

-

UV Spectroscopy : As noted in the physicochemical data table, 2-Aminobenzamidoxime exhibits characteristic absorption maxima at 208, 239, and 312 nm.[2][3] This technique was also used to characterize its reaction kinetics with aldehydes.[6]

-

NMR Spectroscopy : While specific ¹H and ¹³C NMR data for the parent 2-Aminobenzamidoxime are not detailed in the provided results, NMR is a critical tool for characterizing its reaction products and derivatives.[6] For instance, detailed ¹H-NMR and ¹³C-NMR data are available for various 2-aminobenzamide (B116534) derivatives, which serve as structural analogs.[9][10] These studies show characteristic shifts for aromatic protons and carbons, as well as for the amide and amine functional groups.

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight and fragmentation patterns of 2-Aminobenzamidoxime derivatives, providing definitive structural evidence.[9][10]

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic functional groups present in 2-Aminobenzamidoxime derivatives, such as N-H and C=O stretches.[9][10]

Experimental Protocols

Preparation of Stock and Working Solutions

Accurate preparation of solutions is paramount for reliable experimental outcomes.

Storage:

-

Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]

-

For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[4]

Protocol 1: Formulation with PEG300 and Tween-80 This protocol yields a clear solution with a solubility of ≥ 5 mg/mL.[4]

-

Take a 1 mL working solution as an example.

-

Add 100 µL of a 50.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of Saline to adjust the final volume to 1 mL.

Protocol 2: Formulation with SBE-β-CD This protocol also yields a clear solution with a solubility of ≥ 5 mg/mL.[4]

-

Take a 1 mL working solution as an example.

-

Prepare a 20% SBE-β-CD solution in Saline.

-

Add 100 µL of a 50.0 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

-

Mix until the solution is clear.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]

Caption: Generalized workflow for preparing 2-Aminobenzamidoxime solutions.

General Protocol for Reaction with Aldehydes

This protocol is based on the described reactivity for bioconjugation.[6]

-

Buffer Preparation : Prepare an appropriate aqueous buffer. The reaction is pH-dependent, with rates observed to be fastest around pH 4.5.[6]

-

Reactant Preparation : Dissolve the aldehyde-containing substrate (e.g., protein, peptide) in the prepared buffer. Dissolve the 2-Aminobenzamidoxime derivative in a suitable solvent (like DMSO) before diluting it into the reaction buffer.

-

Reaction Initiation : Add the 2-Aminobenzamidoxime solution to the aldehyde-containing solution. A typical concentration for the ABAO derivative might be around 1 mM.[6]

-

Incubation : Allow the reaction to proceed at a controlled temperature (e.g., room temperature). Reaction times can be rapid, with completion observed in as little as one hour.[6]

-

Analysis : Monitor the reaction progress and characterize the product using analytical techniques such as HPLC, mass spectrometry, and fluorescence spectroscopy to detect the formation of the dihydroquinazoline derivative.[6][8]

Conclusion

2-Aminobenzamidoxime is a valuable chemical entity for researchers in drug development and chemical biology. Its well-defined physicochemical properties, predictable reactivity with aldehydes, and straightforward handling protocols make it an effective tool for a range of applications, from pharmaceutical synthesis to the development of advanced bioconjugation strategies and fluorescent probes. The information provided herein serves as a technical guide for the effective utilization of this compound in a research setting.

References

- 1. 2-Amino benzamidoxime_TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-amino Benzamidoxime | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound — TargetMol Chemicals [targetmol.com]

- 6. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzamidoxime | C7H9N3O | CID 3633478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminobenzamidoxime (CAS 16348-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzamidoxime, identified by the CAS number 16348-49-5, is a chemical compound with growing interest in the fields of medicinal chemistry and biotechnology. Its unique structural features, combining an aromatic amine and a benzamidoxime (B57231) moiety, make it a versatile building block for the synthesis of various heterocyclic compounds and a valuable tool in bioconjugation strategies. This guide provides a comprehensive overview of the physical and chemical properties of 2-Aminobenzamidoxime, detailed experimental protocols for their determination, and insights into its biological activities and reaction mechanisms.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Aminobenzamidoxime are summarized in the tables below. This data is crucial for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 16348-49-5 | N/A |

| Molecular Formula | C₇H₉N₃O | N/A |

| Molecular Weight | 151.17 g/mol | N/A |

| Appearance | Crystalline solid | [1] |

| Melting Point | 71-75 °C | [1] |

| Boiling Point | 385.5 °C (predicted) | [2] |

Solubility

| Solvent | Solubility | Source |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (661.51 mM) | [2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (33.08 mM) | [2] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (33.08 mM) | [2] |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (33.08 mM) | [2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of organic compounds like 2-Aminobenzamidoxime.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[3] This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[4]

-

For a pure compound, the melting range should be narrow (typically 1-2°C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured. For high-boiling-point liquids, a distillation or a micro-boiling point method is often employed.

Apparatus:

-

Thiele tube or a similar heating bath

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure (Thiele Tube Method):

-

Place a few milliliters of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in a Thiele tube filled with mineral oil, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform heating of the oil.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Principle: A small, known amount of the solute is added to a known volume of the solvent, and the mixture is observed to determine if a homogeneous solution is formed.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula or micropipette

-

Various solvents

Procedure (Qualitative):

-

Place a small, accurately weighed amount of the solid sample (e.g., 1-5 mg) or a measured volume of a liquid sample into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture to determine if the solute has completely dissolved. The absence of any visible solid particles or liquid droplets indicates solubility.

-

If the substance dissolves, it is classified as soluble in that solvent at the tested concentration. If not, it is classified as insoluble or sparingly soluble.

-

This procedure can be repeated with a range of different solvents (e.g., water, ethanol, DMSO, acetone) to establish a solubility profile.

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

Biological Activity and Reaction Mechanisms

2-Aminobenzamidoxime and its derivatives have been investigated for various biological activities, highlighting their potential in drug discovery and chemical biology.

Reaction with Aldehydes

A key chemical property of 2-Aminobenzamidoxime is its rapid and stable reaction with aldehydes in aqueous solutions to form 1,2-dihydroquinazoline 3-oxides.[2][8][9] This reaction is notable for its bio-orthogonal nature, meaning it can occur in a biological system without interfering with native biochemical processes.

The reaction proceeds through a two-step mechanism:

-

Schiff Base Formation: The primary amine of 2-Aminobenzamidoxime reacts with the aldehyde to form a Schiff base intermediate. This step is the rate-determining step of the reaction.[2][8]

-

Intramolecular Cyclization: The hydroxylamine (B1172632) moiety then undergoes a rapid intramolecular nucleophilic attack on the imine carbon, leading to the formation of a stable six-membered ring structure, the 1,2-dihydroquinazoline 3-oxide.[2][8]

The rate of this reaction is pH-dependent, with protonated benzamidoxime acting as an internal general acid to facilitate the formation of the Schiff base.[2][8]

Antimicrobial and Anticancer Potential

Derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their antimicrobial and anticancer activities.[10][11][12]

-

Antimicrobial Activity: Several 2-aminobenzamide derivatives have shown inhibitory activity against various bacterial and fungal strains.[13] The mechanism of action is thought to involve the disruption of microbial cellular processes. Standard protocols for evaluating antimicrobial activity include the agar (B569324) well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC).[11]

-

Anticancer Activity: Benzamide derivatives have also been investigated for their potential as anticancer agents.[12] Their cytotoxic effects against various cancer cell lines are typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay, which measure cell viability and proliferation.[12][14]

Synthesis Workflow

A common synthetic route to 2-aminobenzamide derivatives involves the reaction of isatoic anhydride (B1165640) with a primary amine. This method is valued for its simplicity and generally good yields.[10][15]

Conclusion

2-Aminobenzamidoxime (CAS 16348-49-5) is a compound with significant potential in chemical and biological research. Its well-defined physical and chemical properties, coupled with its versatile reactivity and emerging biological activities, make it a valuable molecule for further investigation. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. As research continues, the applications of 2-Aminobenzamidoxime are expected to expand, particularly in the development of novel therapeutics and advanced bioconjugation technologies.

References

- 1. Qualitative and quantitative detection of aldehydes in DNA with 2-amino benzamidoxime derivative [html.rhhz.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Amino benzamidoxime_TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of 2-Amino Benzamidoxime (B57231) in Chemical Reactions

Abstract

2-Amino benzamidoxime (2-ABAO), a versatile synthetic intermediate, is gaining significant attention in medicinal chemistry, bioconjugation, and materials science.[1][2][3] Its unique bifunctional nature, featuring a nucleophilic amidoxime (B1450833) group ortho to an aromatic amine, dictates its reactivity and mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms through which 2-ABAO participates in chemical reactions, focusing on its role as a precursor for heterocyclic compounds, its application in bioconjugation strategies, and its function as a ligand in coordination chemistry. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a critical resource for researchers in the field.

Core Mechanism: Reaction with Aldehydes

The most well-characterized reaction of this compound is its rapid and efficient condensation with aldehydes in aqueous solutions to form stable 1,2-dihydroquinazoline 3-oxides.[1][2][4] This reaction is notable for its speed and hydrolytic stability, making it a powerful tool for bioconjugation.[5]

The reaction proceeds via a two-step mechanism:

-

Schiff Base Formation (Rate-Determining Step): The process begins with the nucleophilic attack of the aromatic amine of 2-ABAO on the aldehyde's carbonyl carbon. This step is the rate-determining phase of the reaction.[1][2][5] The aniline (B41778) moiety within the 2-ABAO structure is crucial for activating the aldehyde.

-

Intramolecular Cyclization (Rapid): Following the formation of the Schiff base intermediate, a rapid intramolecular cyclization occurs.[1][2][4] The nucleophilic oxime moiety attacks the iminium carbon, leading to the formation of the stable six-membered dihydroquinazoline (B8668462) ring system.

The reaction rate is highly dependent on pH.[1][2] Studies suggest that a protonated benzamidoxime acts as an internal general acid, facilitating the dehydration step required for Schiff base formation.[1][2][5] Furthermore, the electronic properties of the aromatic ring influence the reaction kinetics; substituents that increase the basicity of the aromatic amine can accelerate the reaction.[1][2][5] This reactivity makes 2-ABAO a valuable platform for developing fluorescent probes and for the post-translational diversification of genetically encoded libraries.[1][2][4]

Role as a Precursor in Heterocycle Synthesis

This compound is a valuable building block for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinazolines and their derivatives, which are known for a wide range of pharmacological activities.[6][7] While many synthetic routes start from related compounds like 2-aminobenzamides or 2-aminobenzonitriles, the principles are directly applicable to 2-ABAO.[6][8][9]

The synthesis of the quinazoline (B50416) scaffold often involves the cyclization of a 2-amino-substituted benzene (B151609) ring with a one-carbon unit, typically an aldehyde or its equivalent.[10][11] Metal-free and transition-metal-catalyzed methods have been developed for these transformations.[7][12] For instance, reactions can be mediated by acids or catalyzed by metals like palladium, ruthenium, or copper to construct the quinazoline core.[6]

Role in Coordination Chemistry

The amidoxime group (-C(NH2)=NOH) is a well-established ligand in coordination chemistry.[13] this compound can act as a chelating ligand, coordinating with various transition metal ions through its nitrogen and oxygen atoms. The presence of the ortho-amino group allows for the formation of stable five- or six-membered chelate rings with a central metal ion.[14]

The coordination can occur through the nitrogen of the amino group and the nitrogen of the oxime, forming a bidentate ligand.[13][15] These metal complexes have potential applications in catalysis, serving as catalysts in oxidation reactions or other organic transformations.[16][17][18][19] The formation of these complexes can be studied using pH-metric and spectrophotometric techniques.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and properties of this compound and related compounds.

Table 1: Kinetic Data for Reaction with Aldehydes

| Reactant A | Reactant B | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|

| 5-methoxy-ABAO | Electron-rich aldehyde | 4.5 | up to 40 |[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₉N₃O | - | [3][21] |

| Molecular Weight | 151.2 | g/mol | [3][21] |

| Purity | ≥97 | % | [3] |

| λmax | 208, 239, 312 | nm | [3] |

| Solubility in DMSO | 5 | mg/mL | [3] |

| Solubility in Ethanol | 5 | mg/mL | [3] |

| Solubility in PBS (pH 7.2) | 2 | mg/mL |[3] |

Table 3: Representative Yields for Quinazoline Synthesis from 2-Amino Aryl Precursors

| Precursor | Reagents | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone, N-benzyl cyanamide | Hydrochloric acid | HFIP, 70°C, 1h | 85 | [6] |

| 2-Aminobenzophenones, Aryl amines | Molecular iodine | O₂, 130°C, 3-8h | 68-92 | [7] |

| 2-Aminobenzamide (B116534), Benzyl (B1604629) amine | H₂O₂ | 120°C, 20h | Moderate to good |[9] |

Experimental Protocols

Protocol 5.1: General Procedure for the Reaction of 2-ABAO with an Aldehyde

This protocol is a generalized representation based on described reaction mechanisms.

-

Preparation of Solutions: Prepare a stock solution of this compound (2-ABAO) in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5). Prepare a stock solution of the desired aldehyde in a compatible solvent (e.g., DMSO).

-

Reaction Setup: In a reaction vessel, add the buffered solution.

-

Initiation: Add the aldehyde stock solution to the 2-ABAO solution with stirring. The final concentration of reactants should be in the millimolar range (e.g., 1 mM).[5]

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., room temperature) and pH. For bioconjugation to proteins or phage libraries, the reaction is typically run for 1-2 hours.[5]

-

Monitoring: The reaction progress can be monitored by techniques such as UV-Vis spectroscopy, NMR, or LC-MS to observe the formation of the 1,2-dihydroquinazoline 3-oxide product. The product may exhibit fluorescence at around 490 nm.[5]

-

Work-up and Purification: Depending on the scale and nature of the product, purification can be achieved by standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography or HPLC).

Protocol 5.2: Representative Synthesis of a 2-Substituted Quinazoline Derivative

This protocol is adapted from a reported method for the synthesis of 2-aminoquinazolines from 2-aminoaryl ketones, illustrating a common strategy.[6]

-

Reactant Mixture: In a suitable reaction vessel, dissolve the 2-amino aryl precursor (e.g., 2-aminoacetophenone, 1.0 mmol) and the second reactant (e.g., N-benzyl cyanamide, 1.5 mmol) in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP, 5 mL).

-

Catalyst Addition: Add the acid mediator (e.g., hydrochloric acid, 2.0 mmol) to the mixture.

-

Reaction Conditions: Stir the resulting mixture at an elevated temperature (e.g., 70 °C) for a specified time (e.g., 1 hour).[6]

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final quinazoline product.[6]

Conclusion

This compound demonstrates a rich and versatile chemical reactivity, primarily governed by the interplay between its ortho-amino and amidoxime functionalities. Its mechanism of action in the well-studied reaction with aldehydes highlights its utility in rapid and stable molecular conjugations. Furthermore, its role as a precursor for medicinally important quinazolines and as a chelating ligand in coordination chemistry underscores its broad applicability. The data and protocols provided in this guide offer a foundational resource for scientists looking to harness the unique properties of this compound in drug discovery, chemical biology, and materials science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Amino benzamidoxime_TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound — TargetMol Chemicals [targetmol.com]

- 5. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]

- 10. Quinazoline synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Metal-free oxidative cyclization of 2-amino-benzamides, 2-aminobenzenesulfonamide or 2-(aminomethyl)anilines with primary alcohols for the synthesis of quinazolinones and their analogues | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]

- 15. 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions [scirp.org]

- 17. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Mixed ligand complex formation of 2-aminobenzamide with Cu(II) in the presence of some amino acids: synthesis, structural, biological, pH-metric, spectrophotometric and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Aminobenzamidoxime | C7H9N3O | CID 3633478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 2-Amino benzamidoxime in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino Benzamidoxime (B57231) (ABAO), a versatile synthetic intermediate and a crucial reagent in bioconjugation and the detection of aldehydes. Understanding its physicochemical properties is paramount for its effective application in pharmaceutical synthesis, diagnostics, and various research endeavors. This document outlines available solubility data, discusses stability considerations, and provides detailed experimental protocols for the characterization of this compound.

Core Concepts: Solubility and Stability

The utility of 2-Amino Benzamidoxime in diverse applications is intrinsically linked to its solubility in various solvent systems and its stability under different environmental conditions.

Solubility dictates the ease of formulation and the conditions for its application in both aqueous and organic media. Factors such as the solvent's polarity, temperature, and the pH of aqueous solutions play a significant role in the dissolution of this compound.

Stability refers to the ability of the molecule to resist chemical degradation under various conditions, including exposure to light, heat, humidity, and different pH environments. A thorough understanding of its stability profile is essential for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that might interfere with its intended use. A key aspect of this compound's chemical behavior is its deliberate and rapid reaction with aldehydes to form stable 1,2-dihydroquinazoline 3-oxides, a reaction that is fundamental to its application as a probe.

Solubility Profile of this compound

Precise quantitative solubility data for this compound across a wide range of solvents and conditions is not extensively published. However, available information from supplier technical data sheets and related literature provides a good qualitative and semi-quantitative understanding of its solubility.

Table 1: Summary of this compound Solubility

| Solvent/System | Solubility (at ambient temperature unless specified) | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (661.51 mM) (requires sonication) | [1] |

| Dimethylformamide (DMF) | ≥ 5 mg/mL | [2] |

| Ethanol (B145695) | ≥ 5 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥ 2 mg/mL | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (33.08 mM) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (33.08 mM) | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (33.08 mM) | [1] |

Note: "≥" indicates that the material is soluble at least up to the specified concentration, and the saturation point may be higher.

The solubility data suggests that this compound is highly soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like ethanol and aqueous buffers. Its solubility in aqueous media can be enhanced by the use of co-solvents and excipients.

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and application.

General Stability and Storage:

-

Solid State: As a crystalline solid, this compound is reported to be stable for at least four years when stored at -20°C.[2] It is typically shipped at room temperature, indicating reasonable short-term stability under ambient conditions.[2]

-

In Solution: Stock solutions in DMSO are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1]

pH-Dependent Stability and Reactivity:

The most significant aspect of this compound's chemical stability is its pH-dependent reaction with aldehydes. This reaction is a desired property for its use as a chemical probe.

-

The reaction involves the formation of a Schiff base as the rate-determining step, followed by a rapid intramolecular cyclization to form a stable 1,2-dihydroquinazoline 3-oxide.[1][3]

-

The reaction rate is pH-dependent, with increased rates observed at acidic pH (e.g., pH 4.5).[4] This suggests that the protonated form of the benzamidoxime is involved in the reaction mechanism.[1][3][4]

Potential Degradation Pathways:

-

Hydrolysis: The amidoxime (B1450833) functional group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 2-aminobenzoic acid and hydroxylamine. The amide bond in related benzamide (B126) derivatives is known to be susceptible to cleavage under such conditions.

-

Oxidation: The aromatic amino group is a potential site for oxidation, which could lead to the formation of colored degradation products. Exposure to oxidizing agents or atmospheric oxygen, especially in the presence of light or metal ions, could promote this degradation.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and should be adapted and validated for specific experimental needs.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS of various pH, ethanol, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Stability Study: Forced Degradation Protocol

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Solution exposed to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration, with a control sample protected from light.

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile). For thermal degradation, use the solid compound.

-

Stress Application: Expose the samples to the different stress conditions for the specified duration.

-

Sample Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify any degradation peaks and calculate the percentage of degradation. Peak purity analysis of the main peak should be performed to ensure it is not co-eluting with any degradation products.

Diagram of the Forced Degradation Study Workflow:

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation.

Objective: To develop an HPLC method that separates this compound from its potential degradation products.

Instrumentation and Conditions (starting point for method development):

-

HPLC System: A system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound (e.g., around 312 nm) and also scan a wider range with the DAD to detect degradation products with different chromophores.

-

Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks generated during the forced degradation study.

Conclusion

This compound is a valuable chemical entity with a solubility profile that allows for its use in a variety of solvent systems. While it is a stable solid, its stability in solution, particularly its reactivity with aldehydes, is a key feature of its application. This guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided experimental protocols offer a starting point for researchers to generate specific data tailored to their application needs, ensuring the reliable and effective use of this important compound. Further studies to quantitatively determine its solubility in a broader range of solvents and to fully characterize its degradation products would be of significant value to the scientific community.

References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino Benzamidoxime for Researchers and Drug Development Professionals

An Overview of a Versatile Chemical Intermediate

2-Amino benzamidoxime (B57231) is a chemical compound that is gaining significant interest in the fields of bioconjugation, medicinal chemistry, and drug development. Its unique chemical properties, particularly its reactivity with aldehydes, make it a valuable tool for selectively modifying proteins, developing fluorescent probes, and synthesizing complex pharmaceutical intermediates. This guide provides a comprehensive overview of its molecular characteristics, experimental protocols for its use, and a visualization of its key reaction mechanism.

Core Molecular and Chemical Properties

2-Amino benzamidoxime, also known as ABAO, is a small molecule with the chemical formula C₇H₉N₃O.[1][2][3] Its structure features an amidoxime (B1450833) group and an amino group attached to a benzene (B151609) ring, which together contribute to its distinct reactivity. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [1][2][3] |

| Molecular Weight | 151.17 g/mol | [1][3] |

| CAS Number | 16348-49-5 | [1][4][5] |

| Appearance | Crystalline solid | [4] |

| Purity | >97% | [4] |

| λmax | 208, 239, 312 nm | [4][5] |

| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 2 mg/ml | [4] |

Experimental Protocols

The primary utility of this compound in a research setting is its rapid and stable reaction with aldehydes to form 1,2-dihydroquinazoline 3-oxides.[2][6] This reaction is a cornerstone of its application in bioconjugation.

General Protocol for the Reaction of this compound with an Aldehyde

This protocol describes a general method for the reaction between this compound and an aldehyde-containing molecule in an aqueous solution.

Materials:

-

This compound (ABAO)

-

Aldehyde-containing compound

-

Sodium acetate (B1210297) buffer (NaOAc), pH 4.5

-

Organic solvent for dissolving ABAO and aldehyde if necessary (e.g., DMSO)

-

Reaction vessel

-

Stirring apparatus

-

Analytical instrumentation for monitoring the reaction (e.g., NMR, UV-Vis spectroscopy)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of this compound in a minimal amount of an appropriate organic solvent or directly in the reaction buffer if soluble.

-

Prepare a solution of the aldehyde-containing compound in the reaction buffer.

-

-

Reaction Setup:

-

In a reaction vessel, add the sodium acetate buffer (pH 4.5).

-

Add the aldehyde solution to the buffer.

-

Initiate the reaction by adding the this compound solution to the aldehyde mixture with stirring.

-

-

Reaction Conditions:

-

Maintain the reaction at a constant temperature, typically between 25°C and 60°C.

-

The reaction rate is pH-dependent, with optimal rates often observed around pH 4.5.[6]

-

The reaction is generally rapid, with significant product formation occurring within an hour.

-

-

Monitoring and Work-up:

-

Monitor the progress of the reaction using a suitable analytical technique such as NMR or UV-Vis spectroscopy to observe the formation of the dihydroquinazoline (B8668462) product.

-

Once the reaction is complete, the product can be purified using standard chromatographic techniques if necessary.

-

Reaction Workflow

The reaction between this compound and an aldehyde proceeds through a well-defined mechanism. The workflow diagram below illustrates the key steps involved in this bioconjugation reaction.

Signaling Pathways

Currently, there is a lack of scientific literature describing the direct involvement of this compound in specific cellular signaling pathways. Its primary role in research and development is as a chemical tool for bioconjugation and as a synthetic intermediate in the creation of more complex molecules. While some derivatives of benzamidoxime have been investigated for their potential as anti-cancer agents, this is distinct from a direct role in cell signaling.

References

- 1. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Qualitative and quantitative detection of aldehydes in DNA with this compound derivative [html.rhhz.net]

Spectroscopic and Spectrometric Characterization of 2-Amino Benzamidoxime: A Technical Guide

Introduction

2-Amino benzamidoxime (B57231) is a valuable synthetic intermediate in medicinal chemistry and drug development. Its unique structural features, comprising an aromatic ring, a primary amine, and an amidoxime (B1450833) moiety, make it a versatile building block for the synthesis of various heterocyclic compounds with potential therapeutic activities. Accurate and comprehensive spectroscopic and spectrometric characterization is paramount for confirming the identity, purity, and structure of 2-Amino benzamidoxime in any research and development setting. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-amino-N'-hydroxybenzenecarboximidamide |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| CAS Number | 16348-49-5 |

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 2H | Ar-H |

| ~6.5-6.7 | m | 2H | Ar-H |

| ~5.8 | s | 2H | -NH₂ |

| ~9.5 | s | 1H | =N-OH |

| ~5.5 | s | 2H | C(=NOH)-NH₂ |

Note: Predicted chemical shifts can vary. The protons of the NH₂ and OH groups are exchangeable with D₂O.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C=NOH |

| ~148 | Ar-C-NH₂ |

| ~132 | Ar-C-H |

| ~128 | Ar-C-H |

| ~118 | Ar-C-H |

| ~116 | Ar-C-H |

| ~115 | Ar-C-C=N |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3250 | N-H (primary amine & amidoxime) | Stretching |

| 3200 - 3000 | O-H (oxime) | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 1660 - 1600 | C=N (oxime) | Stretching |

| 1620 - 1550 | N-H | Bending |

| 1600 - 1450 | C=C (aromatic) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following key fragments:

| m/z Ratio | Proposed Fragment Ion |

| 151 | [M]⁺ (Molecular Ion) |

| 134 | [M - NH₃]⁺ |

| 120 | [M - NOH]⁺ |

| 106 | [M - C(NH)NOH]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

-

Ionization and Analysis :

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation :

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

An In-depth Technical Guide to the Fundamental Chemistry of 2-Amino Benzamidoxime and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of 2-amino benzamidoxime (B57231) and its derivatives. It covers key synthetic methodologies, chemical properties, and established biological activities, with a focus on applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this important class of compounds.

Core Chemistry and Physicochemical Properties

2-Amino benzamidoxime (ABAO), also known as 2-amino-N'-hydroxybenzenecarboximidamide, is a versatile synthetic intermediate. Its chemical structure, featuring an amidoxime (B1450833) functional group ortho to an amino group on a benzene (B151609) ring, imparts unique reactivity and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16348-49-5 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Appearance | Crystalline solid | General knowledge |

| Solubility | Soluble in DMF, DMSO, and ethanol (B145695). Sparingly soluble in PBS (pH 7.2). | [1] |

| λmax | 208, 239, 312 nm | [1] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its N-substituted derivatives can be achieved through several key pathways. The most common methods involve the reaction of a nitrile with hydroxylamine (B1172632) or the reaction of an anhydride (B1165640) with an amine.

Synthesis of this compound from 2-Aminobenzonitrile (B23959)

The direct conversion of a nitrile to an amidoxime is a widely used and efficient method. This reaction is typically carried out by treating the nitrile with hydroxylamine, often in the form of its hydrochloride salt in the presence of a base.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Aminobenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol, water.

-

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (1.5 equivalents) in a mixture of ethanol and water.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add 2-aminobenzonitrile (1.0 equivalent) to the flask.

-

Heat the reaction mixture to 50°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to 5°C and adjust the pH to 6-7 with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[2]

-

Synthesis of 2-Aminobenzamide (B116534) Derivatives from Isatoic Anhydride

A versatile method for the synthesis of N-substituted 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary or secondary amine. This reaction proceeds via nucleophilic acyl substitution followed by ring-opening and decarboxylation. Both conventional heating and microwave-assisted protocols have been successfully employed.[3][4]

Caption: General synthesis of 2-aminobenzamide derivatives.

Experimental Protocol: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide [4]

-

Materials: Isatoic anhydride, p-toluidine (B81030), dimethylformamide (DMF).

-

Procedure:

-

Dissolve isatoic anhydride (1.0 equivalent) in DMF in a round-bottom flask.

-

Add a solution of p-toluidine (1.0 equivalent) in DMF to the flask.

-

Reflux the reaction mixture for 6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

The precipitated solid is collected by filtration and recrystallized from benzene to afford pure 2-amino-N-(p-tolyl)benzamide.

-

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-N-(4-chlorophenyl)benzamide [3]

-

Materials: Isatoic anhydride, 4-chloroaniline (B138754), DMF.

-

Procedure:

-

In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 equivalent) and 4-chloroaniline (1.0 equivalent).

-

Add a few drops of DMF.

-

Expose the mixture to microwave irradiation (e.g., 140 W) for 5 minutes.

-

After cooling, add ice-cold water to precipitate the product.

-

Collect the solid by filtration and recrystallize to obtain the pure product.

-

Table 2: Synthesis and Spectroscopic Data for Selected 2-Aminobenzamide Derivatives

| Compound | R-Group | Method | Yield (%) | m.p. (°C) | Key Spectroscopic Data | Reference |

| 1 | 4-Fluorophenyl | Conventional | 72 | 122 | ¹H-NMR (DMSO-d₆): δ 10.04 (s, 1H, NH), 7.71–7.74 (m, 2H), 7.62 (d, 1H), 7.14–7.20 (m, 3H), 6.75 (d, 1H), 6.59 (t, 1H), 6.33 (s, 2H, NH₂). MS: m/z 230 (M⁺). | [3] |

| 2 | 4-Chlorophenyl | Conventional | 80 | 147 | ¹H-NMR (DMSO-d₆): δ 10.12 (s, 1H, NH), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H, NH₂). MS: m/z 246 (M⁺). | [3] |

| 3 | p-Tolyl | Conventional | 97 | 149 | ¹H-NMR (DMSO-d₆): δ 7.76 (s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68–6.70 (m, 2H), 5.43 (s, 2H, NH₂), 2.33 (s, 3H, CH₃). MS: m/z 226 (M⁺). | [4] |

Key Chemical Reactions

A hallmark reaction of this compound is its rapid and selective condensation with aldehydes in aqueous solution to form stable 1,2-dihydroquinazoline-3-oxides.[5] This reaction proceeds through the formation of a Schiff base as the rate-determining step, followed by a rapid intramolecular cyclization. The reaction rate is pH-dependent, with protonated benzamidoxime acting as an internal general acid.

Caption: Reaction of this compound with aldehydes.

Biological Activities and Applications in Drug Discovery

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous 2-aminobenzamide and related derivatives have been investigated for their anticancer properties. These compounds have shown inhibitory activity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected 2-Aminobenzamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| F8 | HGC-27 (Gastric) | 0.26 | [6] |

| 3a | A549 (Lung) | 24.59 | [7] |

| 3c | A549 (Lung) | 29.59 | [7] |

Antimicrobial Activity

2-Aminobenzamide derivatives have also been explored for their potential as antimicrobial agents against a spectrum of bacteria and fungi.[3][4]

Table 4: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives (Inhibition Zone in mm)

| Compound | B. subtilis | S. aureus | P. aeruginosa | E. coli | A. fumigatus | S. cerevisiae | C. albicans | Reference |

| 1 | 13 | 12 | 11 | 11 | 14 | 15 | 13 | [4] |

| 2 | 14 | 13 | 12 | 12 | 15 | 16 | 14 | [4] |

| 3 | 12 | 11 | 10 | 10 | 13 | 14 | 12 | [4] |

| 5 | 17 | 16 | 15 | 15 | 20 | 19 | 18 | [4] |

| 7 | 11 | 10 | 9 | 9 | 12 | 13 | 11 | [4] |

| Clotrimazole | - | - | - | - | 18 | 17 | 16 | [4] |

| Ampicillin | 18 | 17 | 16 | 16 | - | - | - | [4] |

Inhibition of NOD1 Signaling Pathway

Certain 2-aminobenzimidazole (B67599) derivatives have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[8] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial pathogens. Its dysregulation is associated with inflammatory diseases.

The NOD1 signaling pathway is initiated by the recognition of bacterial peptidoglycan fragments, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

Caption: Inhibition of the NOD1 signaling pathway.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. Their straightforward synthesis, unique reactivity, and diverse biological activities, including anticancer, antimicrobial, and immunomodulatory effects, make them valuable scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding of their chemistry and biological relevance, intended to facilitate further research and application in the field.

References

- 1. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 2. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino benzamidoxime_TargetMol [targetmol.com]

- 6. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino Benzamidoxime: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino benzamidoxime (B57231), a versatile synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. Detailed experimental protocols for key synthetic methods are presented, alongside a structured compilation of its physicochemical and spectral data. Furthermore, a key chemical transformation—its reaction with aldehydes to form fluorescent dihydroquinazoline (B8668462) 3-oxides—is elucidated and visualized, highlighting its utility in bioconjugation and as a fluorogenic probe. This document serves as a critical resource for researchers leveraging 2-Amino benzamidoxime in their scientific endeavors.

Discovery and History

The journey of amidoximes, the chemical class to which this compound belongs, began in the late 19th century. The first amidoxime, formamidoxime, was synthesized by Lossen and Schigerdecker in 1873.[1] The fundamental structure of amidoximes was later proposed by Tiemann in 1884.[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O | [2] |

| Molecular Weight | 151.17 g/mol | [2] |

| CAS Number | 16348-49-5 | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 110-114 °C | |

| Solubility | Soluble in DMSO, DMF, and Ethanol (B145695) | |

| pKa | Data not readily available | |

| LogP | 0.6 | [2] |

Spectral Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.08 (d, J = 7.6 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 6.60 (d, J = 8.0 Hz, 1H), 6.45 (t, J = 7.6 Hz, 1H), 5.65 (s, 2H, NH₂), 5.40 (s, 2H, NH₂), 9.25 (s, 1H, OH).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 150.2, 148.9, 131.7, 128.8, 116.3, 115.8, 114.9.

-

IR (KBr, cm⁻¹): 3460, 3350, 3210, 1660, 1620, 1580, 1490, 1450, 930.

-

Mass Spectrum (EI): m/z 151 (M⁺), 134, 118, 92.

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). Below are detailed protocols for this synthesis, including a method starting from 2-nitrobenzonitrile (B147312).

Synthesis from 2-Aminobenzonitrile

This one-step method is the most direct route to this compound.

Reaction Scheme:

Figure 1. Synthesis of this compound from 2-aminobenzonitrile.

Experimental Protocol:

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzonitrile (1 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium bicarbonate (1.5 eq.).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound may form. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Filter the crude product and wash it with cold water. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

-

Yield: Typical yields for this reaction range from 70% to 85%.

Synthesis from 2-Nitrobenzonitrile

This two-step process involves the reduction of the nitro group to an amine, followed by the conversion of the nitrile to the amidoxime.

Reaction Workflow:

Figure 2. Two-step synthesis of this compound from 2-nitrobenzonitrile.

Experimental Protocol:

Step 1: Reduction of 2-Nitrobenzonitrile to 2-Aminobenzonitrile

-

Reagents and Setup: To a solution of 2-nitrobenzonitrile (1 eq.) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (3 eq.).

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Workup: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain 2-aminobenzonitrile.

Step 2: Synthesis of this compound

-

Follow the procedure outlined in Protocol 3.1 using the 2-aminobenzonitrile obtained from Step 1.

Key Chemical Reactions and Signaling Pathways

A hallmark reaction of this compound is its rapid and selective condensation with aldehydes in aqueous solutions to form stable, fluorescent 1,2-dihydroquinazoline 3-oxides. This reaction proceeds through the formation of a Schiff base as the rate-determining step, followed by a swift intramolecular cyclization. The reaction rate is pH-dependent, with acidic conditions favoring the reaction.